molecular formula C20H44N2O9 B605475 Amino-PEG9-Amine CAS No. 474082-35-4

Amino-PEG9-Amine

Cat. No. B605475
M. Wt: 456.58
InChI Key: YWYRXJJAEDMZGY-UHFFFAOYSA-N
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Description

Amino-PEG9-Amine is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Amino-PEG9-Amine is C20H44N2O9 .


Synthesis Analysis

Amino end-group functionalised polyglycols, such as Amino-PEG9-Amine, are important intermediates in the synthesis of sophisticated polymeric architectures and biomaterials . A strategy for the end-group conversion of hydroxyl-terminated polyglycols to amino-terminated polyglycols has been reported . This process involves high isolated yields and excellent end-group fidelity .


Molecular Structure Analysis

The molecular weight of Amino-PEG9-Amine is 456.58 . The InChI code is 1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 . The Canonical SMILES is C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N .


Physical And Chemical Properties Analysis

Amino-PEG9-Amine is a liquid at room temperature . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Biomedical Applications

Amino-PEG9-Amine, along with similar compounds, plays a significant role in biomedical applications. Notably, polymers like poly(β-amino esters) and poly(amido amine) are important for biodegradable polymers, particularly in controlled release and tissue engineering applications. The synthesis of amphiphilic conetwork (APCN) gels and hydrogels from these polymers allows controlled composition, degradation, and release behavior, which are essential for biomedical uses (Bhingaradiya et al., 2017).

Polymerization and Copolymerization

The synthesis of poly(ethylene glycol)–poly(amino acid) copolymer using amino-terminated PEG as a primary amine showcases the potential of Amino-PEG9-Amine in polymer chemistry. This process improves the solubility of poly(amino acid) in organic solvents and allows modulation of the hydrophilic/hydrophobic and soft/hard properties of the poly(amino acid) homopolymer (M. Yuan & Xian-mo Deng, 2001).

Bioconjugation and Drug Delivery

Amino-PEG9-Amine is used in bioconjugation for drug delivery systems. For instance, PEGylation of lysozyme and chitosan to form water-soluble derivatives and PEG-chitosan hydrogels demonstrates the compound's utility in enhancing the bioavailability and pharmacokinetics of drugs (M. Bentley, M. J. Roberts, & J. M. Harris, 1998).

Biosensors

The application of poly(ethylene glycol) diglycidyl ether (PEGDE) for immobilizing proteins on biosensors underscores the relevance of Amino-PEG9-Amine in biosensor technology. This usage indicates its potential in developing sensitive and stable biosensors for in vivo applications (N. Vasylieva et al., 2011).

Green Chemistry

Amino-PEG9-Amine's role in green chemistry is highlighted through its use as a reaction medium in the conjugate addition of amines to conjugated alkenes. Its use in such reactions promotes environmentally friendly practices in chemical synthesis (Rupesh Kumar et al., 2006).

Site-Directed PEGylation

The compound is instrumental in site-directed enzymatic PEGylation, particularly in enhancing the circulating half-life of proteins and reducing their immunogenicity. This application is crucial in developing protein therapeutics with improved predictability and reproducibility (C. Maullu et al., 2009).

Nanocomposites and Electrical Conductivity

Amino-PEG9-Amine-based polymers have been synthesized and characterized for their potential in creating nanocomposites with electrical conductivity properties. This application opens avenues in materials science, particularly in developing conductive materials (D. A. Cameron, R. Bissessur, & D. Dahn, 2012).

Targeted Gene Delivery

Its application in targeted gene delivery is demonstrated through conjugation with epidermal growth factor (EGF)-polyethylene glycol (PEG) chains. This application is pivotal in advancing gene therapy techniques (Haijun Yu et al., 2011).

Future Directions

Peptide drug development, including compounds like Amino-PEG9-Amine, has made great progress in the last decade . New production, modification, and analytic technologies have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field . Future developments in therapeutic peptides are expected to continue to expand their applicability in various therapeutic areas .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRXJJAEDMZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG9-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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